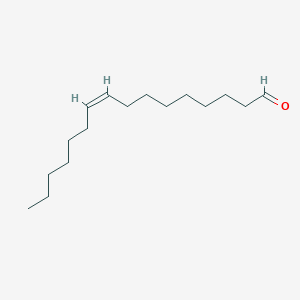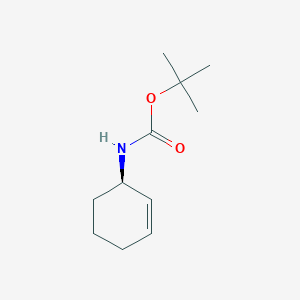
1,4-Dibenzyl-2,2,3,3-tetradeuteriopiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dibenzyl-2,2,3,3-tetradeuteriopiperazine, also known as D4-Bz-D8-PZ, is a deuterated piperazine derivative that has been widely used in scientific research. It is a stable isotopologue of the non-deuterated compound, 1,4-Dibenzyl-2,2,3,3-tetramethylpiperazine (D4-Bz-TMPZ), which has been shown to exhibit various biological activities, including antitumor, antiviral, and antimicrobial effects. The deuterated form, D4-Bz-D8-PZ, has been developed to provide a useful tool for studying the pharmacokinetics and metabolic fate of the parent compound in vivo.
Wirkmechanismus
The exact mechanism of action of 1,4-Dibenzyl-2,2,3,3-tetradeuteriopiperazine is not fully understood, but it is believed to be similar to that of its non-deuterated counterpart, D4-Bz-TMPZ. D4-Bz-TMPZ has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition can lead to DNA damage and cell death, making D4-Bz-TMPZ a potential anticancer agent.
Biochemical and Physiological Effects:
1,4-Dibenzyl-2,2,3,3-tetradeuteriopiperazine has been shown to exhibit similar biochemical and physiological effects as its non-deuterated counterpart, D4-Bz-TMPZ. These effects include inhibition of topoisomerase II activity, as well as antitumor, antiviral, and antimicrobial effects.
Vorteile Und Einschränkungen Für Laborexperimente
The deuterated nature of 1,4-Dibenzyl-2,2,3,3-tetradeuteriopiperazine provides several advantages for lab experiments. Its stable isotopologue nature allows for the tracking of its metabolic fate in vivo, which can provide valuable information for drug development and optimization. Additionally, its deuterated nature can provide improved sensitivity and resolution in certain analytical techniques, such as NMR spectroscopy. However, the use of deuterated compounds can also be more expensive and may require specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the use of 1,4-Dibenzyl-2,2,3,3-tetradeuteriopiperazine in scientific research. One potential direction is the development of new therapeutic agents based on its antitumor, antiviral, and antimicrobial effects. Additionally, further studies on its mechanism of action and metabolic fate could provide valuable insights into drug development and optimization. Finally, the use of 1,4-Dibenzyl-2,2,3,3-tetradeuteriopiperazine in combination with other drugs or therapies could lead to improved treatment outcomes for various diseases.
Synthesemethoden
The synthesis of 1,4-Dibenzyl-2,2,3,3-tetradeuteriopiperazine involves the reaction of 1,4-dibenzylpiperazine with deuterated benzyl chloride in the presence of a base catalyst. The resulting product is then purified by column chromatography to obtain the pure deuterated compound.
Wissenschaftliche Forschungsanwendungen
1,4-Dibenzyl-2,2,3,3-tetradeuteriopiperazine has been used in a variety of scientific research applications, including drug metabolism and pharmacokinetics studies, as well as in the development of new therapeutic agents. Its deuterated nature allows for the tracking of its metabolic fate in vivo, which can provide valuable information for drug development and optimization.
Eigenschaften
IUPAC Name |
1,4-dibenzyl-2,2,3,3-tetradeuteriopiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-3-7-17(8-4-1)15-19-11-13-20(14-12-19)16-18-9-5-2-6-10-18/h1-10H,11-16H2/i11D2,13D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUGLZQRXQQCSX-IWFQOFTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibenzyl-2,2,3,3-tetradeuteriopiperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol](/img/structure/B134126.png)









